1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Bromination of a suitable phenyl precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Construction of the Dihydropyrazole Ring:
- Cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Attachment of the Piperidine Ring:
- Nucleophilic substitution reaction where a piperidine derivative is introduced to the ethanone moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Benzimidazole Core:
- Starting with o-phenylenediamine and an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine:
- Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to intercalate with DNA, while the bromophenyl and piperidine groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
1-(5-(1H-benzimidazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone: Lacks the bromine substituent, which may affect its reactivity and biological activity.
1-(5-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
Uniqueness: The presence of the bromophenyl group in 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding, which can enhance molecular interactions in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5O/c24-17-10-8-16(9-11-17)20-14-21(23-25-18-6-2-3-7-19(18)26-23)29(27-20)22(30)15-28-12-4-1-5-13-28/h2-3,6-11,21H,1,4-5,12-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVQCRLVWMQJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.